1-Amino-2-methylpropan-2-ol

Description

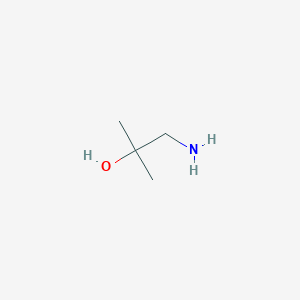

Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQMHOKEXZETKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182760 | |

| Record name | 1,1-Dimethylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-16-2 | |

| Record name | 1-Amino-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-amino-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2854-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2-methylpropan-2-ol: Physicochemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol, a chiral amino alcohol, is a versatile building block in organic synthesis. Its utility is particularly notable in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of more complex molecules, including inhibitors and drug metabolites. A significant application of this compound is in the preparation of Darunavir, a potent protease inhibitor used in the treatment of HIV.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or oil at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Density | 0.957 g/mL at 25 °C | |

| Boiling Point | 151 °C (lit.) | [1] |

| Melting Point | 8.72 °C (estimate) | [1] |

| Refractive Index | n20/D 1.448 | |

| Flash Point | 73.8 °C (closed cup) |

Chemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 2854-16-2 | [1] |

| SMILES | CC(C)(O)CN | |

| InChI | 1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3 | |

| pKa | 12.99 ± 0.50 (predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [1] |

| ¹H NMR (300 MHz, CDCl₃) δ | 2.60 (s, 2H), 1.69 (s, 6H) | [1] |

Experimental Protocols

Synthesis of this compound from Acetone (B3395972) Cyanohydrin

This protocol describes the synthesis of this compound via the reduction of acetone cyanohydrin using lithium aluminum hydride (LiAlH₄).[1]

Materials:

-

Acetone cyanohydrin

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O)

-

Potassium fluoride (B91410) (KF)

-

Diatomaceous earth (Celite)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of lithium aluminum hydride (6.08 g, 160 mmol) in anhydrous tetrahydrofuran (180 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of acetone cyanohydrin (7.32 mL, 80.0 mmol) in anhydrous tetrahydrofuran (20 mL) to the LiAlH₄ suspension over a period of 15 minutes.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate and potassium fluoride.

-

Allow the mixture to stir at 35 °C for 30 minutes.

-

Filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the oily product, this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation. This technique is suitable for compounds that have a high boiling point at atmospheric pressure or are prone to decomposition at elevated temperatures.

Apparatus:

-

Distillation flask

-

Short path distillation head with condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle with stirrer

-

Thermometer

Procedure:

-

Place the crude this compound into the distillation flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Slowly apply vacuum to the system.

-

Gradually heat the distillation flask while stirring.

-

Collect the fraction that distills at a constant temperature. For this compound, the boiling point is approximately 95-97 °C at 20 mmHg.[2]

-

Once the distillation is complete, cool the system and carefully release the vacuum before turning off the heat.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound was not found, a reverse-phase HPLC method for the closely related compound 2-Amino-2-methylpropan-1-ol can be adapted. This method is suitable for purity analysis and pharmacokinetic studies.[3][4]

Suggested Conditions:

-

Column: A reverse-phase column such as Newcrom R1 or a C18 column.[3]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. For mass spectrometry (MS) compatibility, formic acid can be used as an additive. For UV detection, phosphoric acid can be used.[3][4]

-

Detector: UV or Mass Spectrometer.

Biological Activity and Signaling

This compound has been described as a cytotoxic molecule with potential anticancer and antiviral properties. Its mechanism of anticancer activity is suggested to involve the induction of nucleophilic attack on DNA, leading to strand breakage and subsequent apoptosis. However, detailed studies on its involvement in specific cellular signaling pathways are limited.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from acetone cyanohydrin.

Caption: Workflow for the synthesis of this compound.

Proposed Mechanism of Cytotoxicity

This diagram outlines the proposed mechanism by which this compound may exert its cytotoxic effects on cancer cells.

References

- 1. This compound | 2854-16-2 [chemicalbook.com]

- 2. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]

- 3. Separation of 2-Amino-2-methylpropan-1-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. 2-Amino-2-methylpropan-1-ol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 1-Amino-2-methylpropan-2-ol (CAS: 2854-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpropan-2-ol, with the CAS number 2854-16-2, is a versatile organic compound that serves as a crucial building block in a multitude of chemical syntheses.[1][2] Its structure, featuring both a primary amine and a tertiary alcohol functional group, imparts unique chemical properties that make it a valuable intermediate in the pharmaceutical and chemical industries.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety information, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | [3] |

| Molecular Weight | 89.14 g/mol | [3] |

| CAS Number | 2854-16-2 | [3] |

| Appearance | Colorless to pale yellow liquid/oil | [4] |

| Boiling Point | 151 °C (lit.) | [1] |

| Melting Point | 8.72 °C (estimate) | [2] |

| Density | 0.957 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.448 | [3] |

| pKa | 12.99 ± 0.50 (predicted) | [2] |

| Solubility | Soluble in chloroform (B151607) and slightly soluble in ethyl acetate. | [2] |

| Flash Point | 73.8 °C (closed cup) | [3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Key Data/Signals | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ: 2.60 (s, 2H), 1.69 (s, 6H) | [2] |

| ¹³C NMR | Data not explicitly found in search results, but available from spectral databases. | [5] |

| Mass Spectrometry | Mass spectral data is available from databases such as NIST. | [6][7] |

Synthesis

A common and well-documented method for the synthesis of this compound is the reduction of acetone (B3395972) cyanohydrin using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis from Acetone Cyanohydrin

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Acetone cyanohydrin

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Potassium fluoride

-

Diatomaceous earth (Celite®)

Procedure:

-

To a suspension of lithium aluminum hydride (6.08 g, 160 mmol) in anhydrous tetrahydrofuran (180 mL) at 0 °C, a solution of acetone cyanohydrin (7.32 mL, 80.0 mmol) in anhydrous tetrahydrofuran (20 mL) is added dropwise over 15 minutes.[2]

-

The reaction mixture is then heated to reflux and maintained for 4 hours.[2]

-

After the reaction is complete, the mixture is cooled to 0 °C.[2]

-

The reaction is carefully quenched by the slow addition of sodium sulfate decahydrate and potassium fluoride.[2]

-

The mixture is stirred at 35 °C for 30 minutes.[2]

-

The solid precipitate is removed by filtration through a pad of diatomaceous earth.[2]

-

The filtrate is concentrated under reduced pressure to yield the crude product.[2]

-

The resulting oily product is 1-amino-2-methyl-2-propanol (3.98 g, 56% yield).[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and their metabolites.

-

Pharmaceutical Intermediate: It is notably used in the preparation of metabolites of the HIV protease inhibitor, Darunavir.[1][2]

-

Chiral Auxiliary and Ligand Synthesis: The chiral variants of this amino alcohol are employed as chiral auxiliaries to control stereochemistry in asymmetric reactions. They also serve as precursors for the synthesis of chiral ligands used in asymmetric catalysis.

-

Synthesis of Heterocyclic Compounds: This compound is a reactant in the synthesis of various heterocyclic structures, such as:

-

Bis(oxazolines): These are important ligands in asymmetric catalysis.

-

Oxazolidines: These can be formed by the reaction with carbonyl compounds.

-

Morpholinopyrimidines: Synthesized through reaction with dichloropyrimidines.

-

General Reactivity Diagram

Caption: Reactivity of this compound leading to various products.

Biological Activity and Toxicology

While specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature, some biological activities have been reported for the compound and its derivatives. General studies on amino alcohols suggest potential for various biological effects.

Cytotoxicity and Anticancer Potential: Some sources describe this compound as a cytotoxic molecule that has been shown to inhibit the growth of cancer cells. The proposed mechanism, though not definitively proven for this specific compound, may involve nucleophilic attack on DNA, leading to strand breakage. It is important to note that direct and extensive cytotoxicity studies on this compound are not widely available.

Toxicological Profile: The available toxicological data indicates that this compound should be handled with care.

| Toxicity Data | Value | Species | Reference(s) |

| LD₅₀ (Oral) | 2900 mg/kg | Rat | [8] |

| LD₅₀ (Dermal) | >2000 mg/kg | Rabbit | [8] |

Hazard Statements:

-

Harmful if swallowed.[9]

-

Causes skin irritation.[9]

-

Causes serious eye damage.[9]

-

May cause respiratory irritation.[9]

Safety and Handling

Due to its hazardous properties, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only outdoors or in a well-ventilated area.[4]

-

Handling: Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers. Keep away from incompatible materials such as acids and oxidizing agents. Store away from heat, sparks, and open flames.[4]

-

Spills: In case of a spill, contain and absorb with an inert material. Prevent entry into waterways and sewers.[4]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Skin: Immediately flush with plenty of water. Remove contaminated clothing. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[4]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its unique bifunctional nature allows for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. Further investigation into its specific biological mechanisms of action could unveil new therapeutic potentials.

References

- 1. This compound | 2854-16-2 [chemicalbook.com]

- 2. This compound CAS#: 2854-16-2 [m.chemicalbook.com]

- 3. 1-氨基-2-甲基丙烷-2-醇 95% anhydrous basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2-Amino-2-methyl-1-propanol(124-68-5) 13C NMR [m.chemicalbook.com]

- 6. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]

- 7. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. 2-Propanol, 1-amino-2-methyl- | C4H11NO | CID 95102 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1-Amino-2-methylpropan-2-ol" molecular weight and formula

This document provides the fundamental molecular properties of the chemical compound 1-Amino-2-methylpropan-2-ol, a biochemical often used in research.

Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₄H₁₁NO | [1][2] |

| Molecular Weight | 89.14 g/mol | [1][3] |

| CAS Number | 2854-16-2 | [1][2] |

Logical Relationship

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Relationship between compound and its molecular properties.

References

A Comprehensive Technical Guide to 1-Amino-2-methylpropan-2-ol and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Amino-2-methylpropan-2-ol, including its synonyms, structural isomer, and relevant experimental considerations. This document is intended to serve as a valuable resource for professionals in research and drug development by clarifying the nomenclature and providing a foundation for experimental design.

Introduction to this compound and its Isomer

This compound and its structural isomer, 2-Amino-2-methyl-1-propanol, are amino alcohols with the same molecular formula (C₄H₁₁NO) but different arrangements of the amino and hydroxyl functional groups. This structural difference leads to distinct chemical and physical properties, as well as potentially different biological activities. Due to the similarity in their names, these two compounds are often confused. This guide aims to clearly differentiate between them and provide a comprehensive list of their synonyms to aid in accurate identification and sourcing.

Nomenclature and Synonyms

To mitigate ambiguity, the following tables provide a comprehensive list of synonyms and key identifiers for both this compound and its more commercially common isomer, 2-Amino-2-methyl-1-propanol.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 2854-16-2 [1] |

| Common Synonyms | 1-Amino-2-methyl-2-propanol[1] |

| 2-Hydroxy-2-methyl-1-propylamine[2] | |

| 2-Hydroxyisobutylamine[1][2] | |

| 2-Methyl-2-hydroxypropylamine[1][2] | |

| 3-Amino-2-methyl-2-propanol[1][2] | |

| 1,1-Dimethylethanolamine[1][2] | |

| 2-Amino-α,α-dimethylethanol[2] | |

| NSC Number | NSC 17697[1][2] |

Table 2: Synonyms and Identifiers for 2-Amino-2-methyl-1-propanol

| Identifier Type | Value |

| IUPAC Name | 2-Amino-2-methylpropan-1-ol [3] |

| CAS Number | 124-68-5 [3] |

| Common Synonyms | 2-Aminoisobutanol[3] |

| Aminomethylpropanol (AMP)[3][4] | |

| Isobutanol-2-amine[3] | |

| β-Aminoisobutanol[3] | |

| AMP Regular[3] | |

| Amp-95[3] | |

| 2-Methyl-2-aminopropanol[3] | |

| 2-Aminodimethylethanol[3] | |

| Hydroxy-tert-butylamine[3] | |

| UNII | LU49E6626Q[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature. However, general methods for the synthesis of β-amino alcohols can be adapted. One mentioned synthesis route for this compound involves the conversion of 1,4-benzenediamine and cyclopentanol (B49286) into the corresponding amines, followed by a kinetic condensation with an alkanolamine.[3]

For the more common isomer, 2-Amino-2-methyl-1-propanol , several synthesis methods are documented. One common industrial method involves the hydrogenation of 2-aminoisobutyric acid or its esters.[2] Another patented method describes the reaction of isobutene with chlorine and methyl cyanide to form an intermediate, which is then hydrolyzed to yield the final product.

General Analytical Method:

A reverse-phase high-performance liquid chromatography (HPLC) method can be used for the analysis of 2-Amino-2-methyl-1-propanol. The mobile phase typically consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5] This method is scalable and can be adapted for the analysis and purification of related amino alcohols.

Biological Activity and Signaling Pathways

There is limited specific information in the public domain regarding the signaling pathways associated with this compound. One source indicates that it has shown cytotoxic effects on cancer cells and possesses antiviral properties against HIV.[3] The potential mechanism for its anticancer activity is suggested to be the induction of nucleophilic attack on DNA.[3]

For the isomer, 2-Amino-2-methyl-1-propanol , it is widely used as a buffering agent in biological systems and in the formulation of pharmaceuticals such as ambuphylline (B1218017) and pamabrom.[4] Its biological role is primarily related to its physicochemical properties as a buffer rather than specific interactions with signaling pathways.

Due to the lack of detailed information on signaling pathways for this compound, a logical diagram illustrating the relationship between the two isomers is provided below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Amino-2-methyl-propan-2-ol | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-methylpropan-1-ol | SIELC Technologies [sielc.com]

Synthesis of 1-Amino-2-methylpropan-2-ol from Acetone Cyanohydrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-amino-2-methylpropan-2-ol from acetone (B3395972) cyanohydrin, a key transformation for producing a valuable building block in the pharmaceutical and fine chemical industries. This document details the primary synthetic routes, including reduction with lithium aluminum hydride and catalytic hydrogenation, presenting experimental protocols, quantitative data, and critical safety information.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules and active pharmaceutical ingredients. Its efficient production from readily available starting materials is a subject of significant interest. Acetone cyanohydrin, derived from acetone and hydrogen cyanide, is a common precursor for this amino alcohol. The core of this transformation lies in the reduction of the nitrile functional group to a primary amine. This guide explores the most prevalent methods to achieve this conversion, offering a comparative analysis to aid in methodology selection for laboratory and potential scale-up applications.

Synthesis Methodologies

The conversion of acetone cyanohydrin to this compound is primarily achieved through the reduction of the nitrile group. This can be accomplished using potent chemical reducing agents or through catalytic hydrogenation.

Reduction via Lithium Aluminum Hydride (LiAlH₄)

A robust and widely utilized laboratory method for the synthesis of this compound from acetone cyanohydrin is reduction with lithium aluminum hydride (LiAlH₄). This method is known for its high efficiency under relatively mild conditions.

Materials:

-

Acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O)

-

Potassium fluoride (B91410) (KF)

-

Standard glassware for inert atmosphere reactions (three-neck flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

To a suspension of lithium aluminum hydride (6.08 g, 160 mmol) in anhydrous tetrahydrofuran (180 mL) in a three-neck flask cooled to 0 °C, a solution of acetone cyanohydrin (7.32 mL, 80.0 mmol) in anhydrous tetrahydrofuran (20 mL) is added dropwise over 15 minutes.[1]

-

The reaction mixture is then brought to reflux and maintained for 4 hours.[1]

-

After the reflux period, the mixture is cooled back to 0 °C.[1]

-

The reaction is carefully quenched by the slow, portion-wise addition of sodium sulfate decahydrate, followed by potassium fluoride to precipitate the aluminum salts.[1]

-

The resulting solids are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation.

| Parameter | Value/Condition |

| Reactant Molar Ratio | Acetone Cyanohydrin : LiAlH₄ = 1 : 2 |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Addition Temperature | 0 °C |

| Reaction Temperature | Reflux |

| Reaction Duration | 4 hours |

Catalytic Hydrogenation

Catalytic hydrogenation presents an alternative pathway that is often more amenable to larger-scale synthesis due to improved safety and atom economy. Common catalysts for nitrile reduction include Raney Nickel and noble metals like Rhodium. While a specific, detailed protocol for the catalytic hydrogenation of acetone cyanohydrin to this compound is not extensively documented in readily available literature, a general procedure can be inferred from established methods for nitrile hydrogenation.

-

Catalysts: Raney Nickel is a cost-effective and active catalyst for nitrile hydrogenation. Rhodium on a carbon support (Rh/C) can also be employed, often allowing for milder reaction conditions.

-

Solvents: Alcoholic solvents such as methanol (B129727) or ethanol (B145695) are typically used.

-

Hydrogen Pressure: The reaction is conducted under a hydrogen atmosphere, with pressures ranging from atmospheric to high-pressure conditions (e.g., 500-1500 psi).

-

Temperature: Reaction temperatures can vary from ambient to elevated temperatures (e.g., 50-150 °C).

-

The substrate, acetone cyanohydrin, is dissolved in a suitable solvent (e.g., ethanol) and charged into a high-pressure reactor (autoclave).

-

A slurry of activated Raney Nickel is carefully added to the reactor under an inert atmosphere.

-

The reactor is sealed, purged with nitrogen, and then with hydrogen.

-

The reactor is pressurized with hydrogen to the desired pressure.

-

The mixture is heated to the target temperature with efficient stirring.

-

Hydrogen uptake is monitored to follow the reaction progress.

-

Upon completion, the reactor is cooled, and the hydrogen pressure is carefully vented.

-

The catalyst is removed by filtration. Caution: Raney Nickel is pyrophoric and the filter cake must not be allowed to dry.

-

The solvent is removed from the filtrate by distillation to yield the crude product, which can be further purified.

Comparative Overview of Synthesis Methods

| Feature | LiAlH₄ Reduction | Catalytic Hydrogenation |

| Reducing Agent | Lithium Aluminum Hydride | H₂ gas with a metal catalyst (e.g., Raney Ni, Rh/C) |

| Scale | Laboratory | Laboratory to Industrial |

| Safety Concerns | Highly reactive, pyrophoric hydride; violent reaction with water. | Flammable H₂ gas under pressure; pyrophoric catalyst (Raney Ni). |

| Work-up | Involves quenching and filtration of aluminum salts. | Filtration of catalyst. |

| Byproducts | Aluminum salts. | Minimal, potential for secondary amine formation. |

Mandatory Visualizations

Caption: General reaction scheme for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety Precautions

The synthesis of this compound from acetone cyanohydrin involves highly hazardous materials. Strict adherence to safety protocols is mandatory.

-

Acetone Cyanohydrin: This compound is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It readily decomposes to release highly toxic hydrogen cyanide gas, particularly in the presence of moisture or bases. All manipulations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive and pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled under a dry, inert atmosphere.

-

Raney Nickel: This catalyst is pyrophoric, especially when dry. It should be handled as a slurry and never allowed to dry in the air.

-

Hydrogen Gas: A highly flammable gas that forms explosive mixtures with air. Hydrogenation reactions must be carried out in a well-ventilated area, away from ignition sources, and using equipment rated for high-pressure operations.

This guide is intended for use by trained professionals. A thorough risk assessment should be conducted before undertaking any of the described procedures.

References

Spectroscopic Profile of 1-Amino-2-methylpropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Amino-2-methylpropan-2-ol (CAS No: 2854-16-2). Due to the limited availability of published experimental spectra for this specific compound, this guide presents available data and supplements it with analytical interpretations and comparative data from structurally related isomers where necessary. The information herein is intended to support research, drug development, and quality control activities.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₁₁NO

-

Molecular Weight: 89.14 g/mol

-

Structure:

Spectroscopic Data Summary

The following sections summarize the available and inferred spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~1.2 | Singlet | 6H | 2 x -CH₃ | The two methyl groups are chemically equivalent. |

| ~2.6 | Singlet | 2H | -CH₂- | Adjacent to the amino group. |

| Variable | Broad Singlet | 1H | -OH | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

| Variable | Broad Singlet | 2H | -NH₂ | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

Note: A reported ¹H-NMR spectrum in CDCl₃ showed peaks at 2.60 (s, 2H) and 1.69 (s, 6H), with no peaks observed for the -OH and -NH₂ protons, likely due to exchange or broadening.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Atom | Rationale |

| ~25-30 | -C H₃ | Typical range for methyl carbons attached to a quaternary carbon. |

| ~50-55 | -C H₂-NH₂ | Aliphatic carbon attached to a primary amine. |

| ~70-75 | -C (OH)(CH₃)₂ | Quaternary carbon attached to a hydroxyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3400-3250 | Medium (two bands) | N-H stretch (primary amine) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1470-1430 | Medium | C-H bend (methyl) |

| 1150-1050 | Strong | C-O stretch (tertiary alcohol) |

| 800-600 | Broad | N-H wag (primary amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 89 | [C₄H₁₁NO]⁺ | Molecular ion (M⁺) |

| 74 | [M - CH₃]⁺ | Loss of a methyl radical |

| 59 | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of aminomethyl radical |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide, particularly for ¹³C NMR, IR, and MS, are based on predictions and comparisons with structurally similar compounds due to the limited availability of experimentally derived spectra for this compound in the public domain. Researchers are advised to acquire experimental data for their specific samples for definitive structural confirmation.

References

In-Depth Structural and Conformational Analysis of 1-Amino-2-methylpropan-2-ol

An Essential Chiral Building Block for Drug Discovery and Development

Abstract

1-Amino-2-methylpropan-2-ol is a chiral amino alcohol that serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. Its structural features, particularly the presence of a tertiary alcohol and a primary amine on a compact carbon skeleton, allow for the formation of stable conformers governed by intramolecular hydrogen bonding. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, integrating experimental data with computational chemistry methods. We present detailed structural parameters for its low-energy conformers, explore the potential energy surface, and discuss relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of this important molecule's stereochemical characteristics.

Introduction

This compound, a chiral molecule with significant applications in organic synthesis, possesses a unique structural arrangement that dictates its chemical reactivity and biological interactions. The molecule's utility as a building block in the synthesis of more complex compounds, including enzyme inhibitors, underscores the importance of a thorough understanding of its three-dimensional structure and conformational preferences.

The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (amino nitrogen and hydroxyl oxygen) within the same molecule allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions play a crucial role in stabilizing specific conformations, thereby influencing the molecule's overall shape and how it interacts with other molecules, such as biological receptors. This guide will delve into the specifics of these interactions and their impact on the conformational landscape of this compound.

Synthesis and Chemical Properties

This compound can be synthesized through various methods, with a common laboratory-scale preparation involving the reduction of acetone (B3395972) cyanohydrin.

Synthesis from Acetone Cyanohydrin

A prevalent synthetic route to this compound is the reduction of acetone cyanohydrin using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Experimental Protocol: Synthesis of this compound

-

A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

A solution of acetone cyanohydrin in anhydrous tetrahydrofuran is added dropwise to the cooled suspension with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile group.

-

The reaction is then carefully quenched by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the filter cake is washed with additional tetrahydrofuran.

-

The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| CAS Number | 2854-16-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 151-152 °C |

| Density | 0.934 g/mL at 25 °C |

| Solubility | Soluble in water and ethanol |

Structural Analysis

The structural parameters of this compound have been determined through computational chemistry methods. Density Functional Theory (DFT) calculations provide a reliable means to obtain optimized geometries and predict spectroscopic properties.

Computational Methodology

The geometric parameters and conformational energies of this compound were calculated using the Gaussian suite of programs. The structures were optimized using the B3LYP functional with the 6-31G* basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules of this size. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

Optimized Geometries

The conformational landscape of this compound is characterized by several low-energy conformers, primarily distinguished by the orientation of the amino and hydroxyl groups. The most stable conformers are stabilized by an intramolecular hydrogen bond between the hydroxyl group (donor) and the amino group (acceptor). The key structural parameters for the two lowest energy conformers are presented below.

Table 1: Calculated Structural Parameters for the Lowest Energy Conformer (Gauche-1)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C1-C2 | 1.542 |

| C2-N | 1.465 | |

| C2-O | 1.438 | |

| C2-C3 | 1.539 | |

| C2-C4 | 1.539 | |

| O-H | 0.968 | |

| N-H | 1.015 | |

| Bond Angles (°) | C1-C2-N | 108.5 |

| C1-C2-O | 109.8 | |

| N-C2-O | 109.2 | |

| C3-C2-C4 | 110.1 | |

| C2-O-H | 107.5 | |

| C2-N-H | 110.2 | |

| Dihedral Angles (°) | H-O-C2-N | -58.2 (gauche) |

| C1-C2-N-H | 60.5 | |

| C1-C2-O-H | 175.4 |

Table 2: Calculated Structural Parameters for the Second Lowest Energy Conformer (Gauche-2)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C1-C2 | 1.543 |

| C2-N | 1.466 | |

| C2-O | 1.437 | |

| C2-C3 | 1.540 | |

| C2-C4 | 1.540 | |

| O-H | 0.967 | |

| N-H | 1.016 | |

| Bond Angles (°) | C1-C2-N | 108.7 |

| C1-C2-O | 109.5 | |

| N-C2-O | 109.4 | |

| C3-C2-C4 | 110.3 | |

| C2-O-H | 107.8 | |

| C2-N-H | 110.0 | |

| Dihedral Angles (°) | H-O-C2-N | 59.1 (gauche) |

| C1-C2-N-H | -61.2 | |

| C1-C2-O-H | -176.8 |

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the C-C, C-N, and C-O single bonds. The potential energy surface (PES) reveals the presence of several minima corresponding to stable conformers.

Potential Energy Surface and Stable Conformers

A relaxed scan of the potential energy surface by rotating the H-O-C-N dihedral angle reveals two distinct low-energy regions corresponding to the gauche conformers, which are stabilized by intramolecular hydrogen bonding. The anti conformer, where the hydroxyl hydrogen and the amino group are positioned far from each other, is significantly higher in energy.

Intramolecular Hydrogen Bonding

The stability of the gauche conformers is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom of the amino group. This interaction creates a five-membered ring-like structure, which significantly lowers the energy of these conformations compared to the anti conformer where such an interaction is absent. Experimental evidence from gas-phase FTIR spectroscopy has confirmed the presence of this intramolecular hydrogen bond.

Table 3: Calculated Relative Energies of Conformers

| Conformer | H-O-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···N) |

| Gauche-1 | -58.2 | 0.00 | Yes |

| Gauche-2 | 59.1 | 0.05 | Yes |

| Anti | 180.0 | ~3.5 | No |

Spectroscopic Data

While a complete experimental spectroscopic characterization of this compound is not extensively reported in the literature, computational methods can provide predicted spectroscopic data that can aid in its identification and characterization.

Calculated Vibrational Frequencies

The calculated vibrational frequencies for the lowest energy conformer show characteristic peaks for the O-H, N-H, and C-H stretching modes, as well as bending and torsional modes. The O-H stretching frequency is predicted to be red-shifted due to its involvement in the intramolecular hydrogen bond.

Table 4: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| N-H Asymmetric Stretch | ~3420 |

| C-H Stretch | 2850-3000 |

| C-N Stretch | ~1050 |

| C-O Stretch | ~1100 |

Conclusion

The structural and conformational analysis of this compound reveals a molecule with a well-defined three-dimensional structure governed by the interplay of steric and electronic effects, most notably intramolecular hydrogen bonding. The gauche conformers, stabilized by an O-H···N interaction, are significantly lower in energy than the anti conformer. The detailed structural parameters and conformational landscape presented in this guide provide a valuable resource for researchers and scientists working with this important chiral building block. A thorough understanding of its stereochemistry is paramount for the rational design and synthesis of new drug candidates and other functional molecules. Further experimental studies, such as high-resolution microwave spectroscopy or single-crystal X-ray diffraction, would be beneficial to further refine the structural parameters and validate the computational findings.

An In-depth Technical Guide to 2-Amino-2-methyl-1-propanol (AMP) as a Biochemical Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-2-methyl-1-propanol (B13486) (AMP), a versatile biochemical reagent. This document will delve into its chemical and physical properties, its primary applications as a biological buffer, detailed experimental protocols, and its role in pharmaceutical formulations.

Introduction and Chemical Identity

Initially, it is crucial to distinguish between two similarly named compounds to avoid ambiguity in research applications. The primary focus of this guide is 2-Amino-2-methyl-1-propanol , which is widely used as a biochemical reagent.

-

2-Amino-2-methyl-1-propanol (AMP)

-

1-Amino-2-methylpropan-2-ol

-

CAS Number: 2854-16-2

-

Primary Use: More commonly utilized as an intermediate in chemical synthesis.

-

This guide will exclusively detail the properties and applications of 2-Amino-2-methyl-1-propanol (AMP) due to its prevalence and significance as a biochemical reagent.

Physicochemical Properties

AMP is a colorless to pale yellow liquid or crystalline solid with a mild odor.[1] It is hygroscopic and soluble in water and polar organic solvents.[1] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₁₁NO | [1][3] |

| Molecular Weight | 89.14 g/mol | [3] |

| pKa (at 25 °C) | 9.7 (or 9.69) | [2][4] |

| Useful pH Range | 9.0 - 10.5 | [4] |

| Melting Point | 24-28 °C (can be a viscous liquid at room temp) | [3][5] |

| Boiling Point | 165 °C | [2][3] |

| Density (at 25 °C) | 0.934 g/mL | [3][5] |

| Refractive Index (n20/D) | ~1.4455 | [3][5] |

Core Application: Biological Buffer

The primary utility of AMP in a biochemical context is as a biological buffer, particularly in the alkaline range. Its pKa of approximately 9.7 makes it highly effective for maintaining a stable pH between 9.0 and 10.5.[4]

Mechanism of Action as a Buffer

As an amino alcohol, AMP possesses both an amino group (-NH₂) and a hydroxyl group (-OH).[1] The amino group can accept a proton (H⁺) to form a conjugate acid, allowing it to neutralize added bases. The conjugate acid can, in turn, donate a proton to neutralize added acids. This equilibrium maintains the pH of the solution within its buffering range.

Preparation of AMP Buffer Solutions

The preparation of an AMP buffer solution involves dissolving AMP in water and adjusting the pH to the desired value using a strong acid, typically hydrochloric acid (HCl).

Below is a general protocol for preparing an AMP buffer.

Example Preparation of 0.896 M AMP Buffer (pH 10.3): [2]

-

Dissolve 78 g of AMP in 500 mL of deionized water.[2]

-

Add 200 mL of 1 M HCl.[2]

-

Transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1000 mL.[2]

Experimental Protocols

AMP buffer is particularly well-suited for enzyme assays that have an alkaline optimal pH.

Alkaline Phosphatase (ALP) Assay

AMP buffer is the recommended buffer for the International Federation of Clinical Chemistry (IFCC) reference method for alkaline phosphatase.[3] In this assay, AMP not only maintains the alkaline pH (around 10.4) required for optimal enzyme activity but also acts as a phosphate (B84403) acceptor.[2]

Principle: Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP is a yellow-colored chromophore, and its rate of formation, measured spectrophotometrically at 405 nm, is directly proportional to the ALP activity.[6][7]

Detailed Protocol:

-

Reagents:

-

AMP Buffer (e.g., 0.8 M, pH 10.5): Prepare as described in section 3.2.

-

Substrate Solution (p-Nitrophenyl phosphate - pNPP): Prepare a solution of pNPP (e.g., 2 mg/mL) in the AMP buffer. This solution should be prepared fresh before use.[6]

-

Stop Solution: 1.0 N NaOH.

-

Sample: Serum, plasma, or cell lysate containing alkaline phosphatase.

-

-

Procedure (adapted for 96-well plate format): [6][7]

-

Pipette the sample (e.g., 20 µL) into the wells of a microtiter plate.[8]

-

Add 100 µL of the pNPP substrate solution in AMP buffer to each well to start the reaction.[6]

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[6]

-

Stop the reaction by adding a stop solution (e.g., 104 µL of 1.0 N NaOH).[6]

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of p-nitrophenol.

-

Lactate (B86563) Dehydrogenase (LDH) and Malate (B86768) Dehydrogenase (MDH) Assays

AMP buffer is also cited as being well-suited for the determination of lactate dehydrogenase and malate dehydrogenase activities, which have optimal pHs of 9.9 and 10.4, respectively.[9] While specific protocols detailing the use of AMP for these assays are less common than for ALP, a general protocol can be adapted.

Principle:

-

LDH: The assay typically measures the reduction of NAD⁺ to NADH (or the oxidation of NADH to NAD⁺), which is accompanied by a change in absorbance at 340 nm.

-

MDH: Similar to LDH, the assay follows the change in absorbance at 340 nm due to the interconversion of NAD⁺ and NADH as malate and oxaloacetate are catalyzed.

General Adapted Protocol:

-

Reagents:

-

AMP Buffer (100 mM): Prepare to the required pH (9.9 for LDH, 10.4 for MDH).[9]

-

Substrates: L-lactate and NAD⁺ for LDH; L-malate and NAD⁺ (or oxaloacetate and NADH) for MDH.

-

Enzyme Sample: Cell lysate or purified enzyme.

-

-

Procedure:

-

In a cuvette or microplate well, combine the AMP buffer, substrates, and water to the desired pre-reaction volume.

-

Initiate the reaction by adding the enzyme sample.

-

Immediately measure the change in absorbance at 340 nm over time in a spectrophotometer or plate reader.

-

Calculate the enzyme activity from the linear portion of the reaction curve.

-

Role in Drug Development and Pharmaceutical Formulations

Beyond its use in enzyme assays, AMP serves several functions in drug development and formulation.[4]

-

pH Adjustment: AMP is used to adjust and maintain the pH of formulations, which is critical for the stability and solubility of many active pharmaceutical ingredients (APIs).[4][10]

-

Stabilizing Agent: By maintaining a stable pH, AMP helps to prevent the degradation of pH-sensitive APIs, thereby acting as a stabilizing agent in liquid formulations.[4]

-

Synthesis Intermediate: AMP is a versatile building block in the synthesis of more complex pharmaceutical compounds.[4]

The use of excipients like AMP is crucial in parenteral (injectable) formulations to ensure the drug product is sterile, stable, and safe for administration.

Chemical Synthesis

AMP is commonly synthesized through the hydrogenation of 2-aminoisobutyric acid or its esters.[4] This process reduces the carboxylic acid or ester group to a primary alcohol.[4] Other reported methods include the amination of isobutylene (B52900) oxide and multi-step processes starting from isobutene and chlorine.[2][4]

Safety and Handling

AMP is considered a skin and eye irritant.[11] Proper personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this chemical.[9] It is combustible but not readily flammable.[12]

| Safety Information | Details | References |

| Hazards | Causes skin irritation and serious eye damage. Harmful to aquatic life with long-lasting effects. | [9][11] |

| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Keep away from heat and open flames. | [5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [2] |

| Disposal | Dispose of in accordance with local, regional, and national regulations. Do not release into the environment. | [2][5] |

Conclusion

2-Amino-2-methyl-1-propanol (AMP) is a valuable and versatile biochemical reagent, primarily utilized for its excellent buffering capacity in the alkaline pH range. Its application is well-established in enzyme kinetics, particularly for alkaline phosphatase assays, where it plays a dual role as a buffer and a phosphate acceptor. Its properties also lend it to important functions in pharmaceutical formulations as a pH adjuster and stabilizer. A thorough understanding of its properties, preparation, and handling is essential for its effective and safe use in research and development.

References

- 1. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 2. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 3. 2-Amino-2-Methyl-1-Propanol for buffer solutions [itwreagents.com]

- 4. nbinno.com [nbinno.com]

- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]

- 9. catrosa.ru [catrosa.ru]

- 10. Biologia plantarum: Regulation of the structure and catalytic properties of plasma membrane H+-ATPase involved in adaptation of two reed ecotypes to their different habitats [bp.ueb.cas.cz]

- 11. researchgate.net [researchgate.net]

- 12. Production process of 2-amino-methyl-1-propanol - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on 1-Amino-2-methylpropan-2-ol: Discovery and History

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the chemical compound 1-Amino-2-methylpropan-2-ol. Due to the relative obscurity of this specific isomer compared to its structural counterpart, 2-Amino-2-methyl-1-propanol (AMP), publicly available information regarding a detailed discovery timeline and extensive applications is limited. This guide consolidates the available data on its physicochemical properties, plausible synthetic routes, and potential areas of interest for research and development. The information is presented to be of maximal utility to chemical researchers and professionals in drug development, with a focus on structured data, detailed protocols, and visual representations of key processes.

Introduction and Historical Context

This compound, with the CAS Number 19790-67-1, is a primary amino alcohol. Structurally, it is an isomer of the more commercially significant 2-Amino-2-methyl-1-propanol (AMP), a widely used buffer and chemical intermediate. The history of this compound is not as well-documented as that of AMP. Its discovery and initial synthesis are likely part of broader, systematic studies of amino alcohols in the early to mid-20th century, which explored the synthesis and properties of various structural isomers.

Unlike AMP, which found widespread use, this compound has remained a compound of primarily academic interest. Its specific stereochemical and electronic properties, arising from the placement of the amino and hydroxyl groups on a tertiary carbon center, differentiate it from its more common isomer and may offer unique, yet largely unexplored, potential in specialized applications such as ligand synthesis or asymmetric catalysis.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. This data is essential for laboratory handling, reaction planning, and theoretical modeling.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 19790-67-1 |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 151-152 °C (at 760 mmHg) |

| Melting Point | 10-12 °C |

| Density | 0.934 g/cm³ |

| Refractive Index | 1.445 |

| Flash Point | 68 °C (154 °F) |

| pKa | Not readily available |

| Solubility | Soluble in water and most organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound is not commonly described in standard literature. However, a plausible and established route for the synthesis of such amino alcohols involves the ring-opening of an appropriate epoxide with ammonia (B1221849) or a protected amine source.

Hypothetical Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a generalized procedure based on established methods for synthesizing amino alcohols from epoxides.

Materials:

-

2,2-Dimethyloxirane (B32121) (Isobutylene oxide)

-

Anhydrous or concentrated aqueous ammonia

-

Ethanol (as solvent, optional)

-

High-pressure autoclave reactor

-

Distillation apparatus

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reactor Charging: In a fume hood, charge a high-pressure autoclave reactor with 2,2-dimethyloxirane and a stoichiometric excess of ammonia (typically a 5 to 10-fold molar excess). Ethanol may be used as a solvent to facilitate mixing.

-

Reaction Conditions: Seal the autoclave. Heat the reactor to a temperature range of 100-150 °C. The pressure within the vessel will increase due to the vapor pressure of the reactants at this temperature.

-

Reaction Monitoring: Maintain the reaction at temperature for several hours (e.g., 6-12 hours). The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess ammonia in a safe manner.

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product will be a mixture of the desired this compound and potentially other byproducts. Purify the target compound via fractional distillation under atmospheric or reduced pressure.

-

Characterization: Collect the fraction corresponding to the boiling point of this compound (approx. 151-152 °C). Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and Mass Spectrometry.

Potential Applications and Research Directions

While not widely used, the structure of this compound suggests potential applications in several areas of chemical science.

Logical Relationship of Properties to Applications

Caption: Potential research applications derived from the core structure.

-

Ligand Synthesis: The presence of both a primary amine and a tertiary alcohol group allows it to act as a bidentate ligand, coordinating with various metal centers. This could be explored in the context of catalysis or the development of novel metal-organic frameworks (MOFs).

-

Asymmetric Synthesis: Although the molecule itself is achiral, it can be used as a precursor to chiral ligands or auxiliaries, which are valuable in stereoselective synthesis.

-

Pharmaceutical Building Block: Amino alcohols are common structural motifs in active pharmaceutical ingredients (APIs). The unique steric hindrance around the hydroxyl group in this compound could be leveraged to fine-tune the pharmacological properties of a drug candidate.

-

Corrosion Inhibitors: Like other amino alcohols, it has the potential to act as a corrosion inhibitor for ferrous metals, with the amine and hydroxyl groups adsorbing onto the metal surface.

Biological Activity and Signaling Pathways

There is currently no significant body of research available in the public domain that details the specific biological activity of this compound or its involvement in any signaling pathways. Any discussion on this topic would be purely speculative. For drug development professionals, this represents a largely unexplored chemical space. Initial research would likely involve in-vitro screening against various enzyme and receptor targets to identify any potential biological activity.

Conclusion

This compound is a structurally interesting but historically overlooked primary amino alcohol. While it lacks the extensive history and application profile of its isomer, AMP, its unique chemical structure presents several opportunities for future research, particularly in the fields of coordination chemistry, asymmetric synthesis, and medicinal chemistry. The synthetic protocols, while not commonplace, are accessible through established chemical principles. This guide provides a foundational repository of the available technical information to aid researchers in exploring the untapped potential of this compound.

An In-Depth Technical Guide to 1-Amino-2-methylpropan-2-ol Derivatives and Analogues for Researchers and Drug Development Professionals

An Introduction to a Versatile Scaffold in Medicinal Chemistry

1-Amino-2-methylpropan-2-ol and its structural analogues represent a class of chiral building blocks that have garnered significant interest in the field of medicinal chemistry. The presence of a primary amine and a tertiary alcohol on a compact and sterically defined scaffold provides a unique platform for the development of novel therapeutic agents. These compounds serve as key intermediates in the synthesis of a diverse range of bioactive molecules, including antiviral, anticancer, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound and Its Derivatives

The synthetic accessibility of the this compound core structure allows for the facile generation of a wide array of derivatives. The primary amine serves as a versatile handle for the introduction of various substituents, including alkyl, aryl, and acyl groups, through standard N-alkylation and N-acylation reactions.

General Synthesis of the Core Structure

One common method for the synthesis of this compound involves the reduction of 2-amino-2-methylpropanoic acid or its corresponding esters.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-amino-2-methylpropanoic acid, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH).

-

Procedure:

-

A solution of 2-amino-2-methylpropanoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and 15% aqueous NaOH at 0 °C.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

-

Synthesis of N-Substituted Derivatives

The primary amine of this compound can be readily functionalized to generate a library of N-substituted derivatives.

Experimental Protocol: General Procedure for N-Alkylation

-

Materials: this compound, appropriate alkyl halide (e.g., benzyl (B1604629) bromide), a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), and a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Procedure:

-

To a solution of this compound and the base in the chosen solvent, the alkyl halide is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or heated as necessary until the starting material is consumed.

-

The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography.

-

Experimental Protocol: General Procedure for N-Acylation

-

Materials: this compound, appropriate acyl chloride or anhydride, a base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of this compound and the base in the solvent, the acylating agent is added dropwise at 0 °C.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried and concentrated to give the N-acylated derivative, which can be purified by crystallization or chromatography.

-

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with promising results in the areas of antiviral and anticancer research.

Antiviral Activity

The 1-amino-2-ol structural motif is a key component in a number of HIV-1 protease inhibitors. The hydroxyl group and the amino group can form critical hydrogen bond interactions with the active site of the enzyme.

Table 1: In Vitro Activity of HIV-1 Protease Inhibitors Containing an Amino-alcohol Moiety

| Compound ID | P2' Substituent | Kᵢ (nM) | EC₅₀ (µM) |

| 15 | iso-propyl | - | >10 |

| 16 | tert-butyl | 2.4 | 1.1 |

| 20 | para-bromo | - | >10 |

Data sourced from a study on HIV-1 protease inhibitors containing an (1S,2R)-1-amino-2-indanol unit, a structurally related analogue.[1]

Anticancer Activity

Several studies have explored the cytotoxic effects of amino alcohol derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and DNA intercalation. One report suggests that this compound itself may act as a cytotoxic molecule by inducing nucleophilic attack on DNA, leading to strand breakage.[2]

Table 2: Cytotoxicity of N-Aryl Enamino Amides and Dihydropyrimidinethiones against Human Cancer Cell Lines (IC₅₀ in µM)

| Compound ID | AGS (Gastric) | MCF-7 (Breast) | Hep-G2 (Liver) |

| 5 | 9.9 ± 0.3 | 15.2 ± 0.4 | 40.5 ± 1.0 |

| Cisplatin | - | - | - |

Data from a study on N-aryl enamino amides and dihydropyrimidinethiones. Compound 5 is a dihydropyrimidinethione derivative.[3]

Table 3: Cytotoxicity of Morpholine-Containing 4-Aminophenols against Melanoma Cell Lines (IC₅₀ in µg/mL)

| Compound | HBL (pigmented) | LND1 (non-pigmented) |

| N-(2-morpholinoethyl)-4-aminophenol | 20 | - |

| DiAcMoAc (diacetoxy-derivative) | 15 | 2 |

Data from a study on N-substituted 4-aminophenol (B1666318) derivatives.[4]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., AGS, MCF-7, Hep-G2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, forms a polarized epithelial cell monolayer with tight junctions, serving as an in vitro model of the human small intestinal mucosa to predict the absorption of orally administered drugs.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a monolayer.

-

Compound Application: The test compound is added to the apical (A) side of the monolayer.

-

Sampling: Samples are taken from the basolateral (B) side at various time points.

-

Analysis: The concentration of the compound in the samples is determined by a suitable analytical method (e.g., LC-MS/MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the apical chamber.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are likely mediated through various cellular signaling pathways. While specific pathways for this exact class of compounds are not yet fully elucidated, related amino alcohol derivatives have been shown to induce apoptosis and interfere with key signaling cascades involved in cell survival and proliferation.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.

The diagram below illustrates the general mechanism of apoptosis induction.

Caption: General overview of apoptosis induction pathways.

Interference with Cell Survival Signaling

Key signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways, are often dysregulated in cancer. Small molecules that inhibit these pathways can lead to cell cycle arrest and apoptosis.

The following diagram depicts a simplified experimental workflow to investigate the effect of a derivative on cell signaling.

Caption: Experimental workflow for analyzing protein expression.

Conclusion and Future Directions